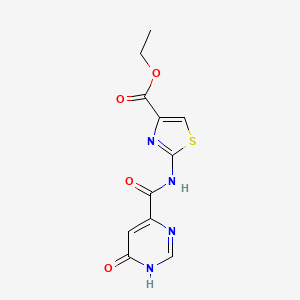![molecular formula C9H13ClFNS B2892445 2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride CAS No. 1170404-43-9](/img/structure/B2892445.png)
2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride” is a biochemical used for proteomics research . It has the molecular formula C9H13ClFNS and a molecular weight of 221.7226232 .
Molecular Structure Analysis
The InChI code for “2-[(4-Fluorobenzyl)sulfanyl]ethylamine hydrochloride” is 1S/C9H12FNS/c10-9-3-1-8 (2-4-9)7-12-6-5-11 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.Applications De Recherche Scientifique
Ring Opening Reactions
Valiullina et al. (2020) demonstrated that ethylamine, including derivatives, can react with specific esters leading to the opening of the β-lactam ring. This process facilitates the formation of pyrrolidine derivatives, highlighting its potential application in the synthesis of complex nitrogen-containing compounds (Valiullina, Galeeva, Lobov, & Miftakhov, 2020).
Inhibition of Carbonic Anhydrase Isozyme
Ilies et al. (2003) found that halogenated sulfonamides, similar in structure to 2-[(4-Fluorobenzyl)sulfanyl]ethylamine derivatives, can inhibit the carbonic anhydrase isozyme IX. This is crucial for designing inhibitors with potential antitumor applications, indicating the compound's relevance in medical research (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).
Antimicrobial and Antifungal Activities
The synthesis of derivatives like ethyl 2-(4-fluorophenylsulfonyl) ethylamine hydrochloride has been explored for its potential antimicrobial and antifungal properties. The study by Kumar et al. (2016) into the Knoevenagel condensation reaction of 4-fluorobenzaldehyde and ethyl acetoacetate revealed the compound's potential in this field, suggesting its application in developing new antimicrobial agents (Kumar, Kumara, Lokanath, Kumar, & Prabhuswamy, 2016).
Synthesis of Fluoroamines
Research by Posakony and Tewson (2002) on the synthesis of N-benzyl fluoroamines from corresponding β-amino alcohols indicates that derivatives of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine could be valuable in the synthesis of fluoroamines. This is relevant in creating compounds with potential pharmaceutical applications (Posakony & Tewson, 2002).
Development of Fluorescent Probes
Huang et al. (2008) developed a water-soluble two-photon sensor that shows the potential use of derivatives of 2-[(4-Fluorobenzyl)sulfanyl]ethylamine in creating highly selective and sensitive fluorescent probes for detecting mercury ions in water, showcasing its application in environmental monitoring (Huang, Fan, Peng, Lin, Guo, Ren, Cui, & Sun, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS.ClH/c10-9-3-1-8(2-4-9)7-12-6-5-11;/h1-4H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUYRAOONAOJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2892362.png)
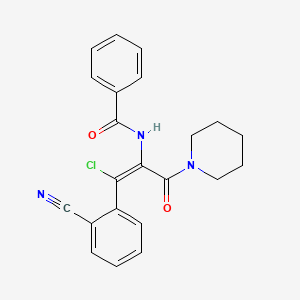
![methyl 3-(2-chloro-6-fluorophenyl)-5-[3-(ethoxycarbonyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2892364.png)

![N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2892367.png)
![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2892369.png)

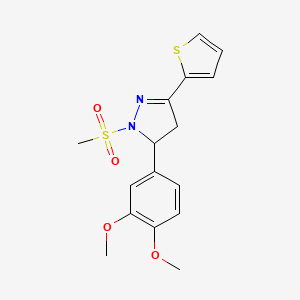

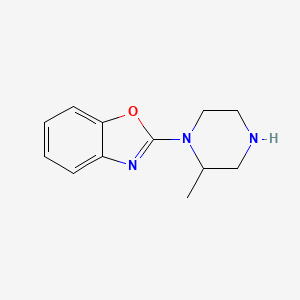
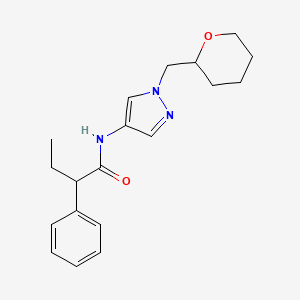
![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)
